(R)-(-)-2-Phenylpropionic acid

Catalog No.
S581442
CAS No.
7782-26-5
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Phenylpropionic acid

CAS Number

7782-26-5

Product Name

(R)-(-)-2-Phenylpropionic acid

IUPAC Name

(2R)-2-phenylpropanoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1

InChI Key

YPGCWEMNNLXISK-SSDOTTSWSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)O

Organic Synthesis and Chirality Source

Due to its well-defined chirality, (R)-(-)-2-Phenylpropionic acid serves as a valuable building block in organic synthesis. Chemists can leverage its chiral center to create new molecules with specific spatial arrangements of atoms, crucial for developing pharmaceuticals and other functional materials [PubChem, National Institutes of Health (.gov) - ].

(R)-(-)-2-Phenylpropionic acid is a chiral molecule, meaning it exists in two non-superimposable mirror image forms. The (R)-(-)- enantiomer is the focus here. It is a white crystalline solid found naturally in some plants like Hoya crassipes and Hoya pseudolanceolata []. Additionally, it is a metabolite of alpha-methylstyrene, a volatile organic compound [].

(R)-(-)-2-Phenylpropionic acid has gained interest in research due to its potential biological activities, which are currently being explored.


Molecular Structure Analysis

The molecule consists of a three-carbon propionic acid chain with a phenyl group (benzene ring) attached to the second carbon. The (R) configuration refers to the spatial arrangement of the groups around the central chiral carbon atom [].

  • Carboxylic acid group (COOH): This functional group makes the molecule acidic and allows it to participate in various reactions [].
  • Phenyl group (C6H5): This aromatic ring contributes to the hydrophobic nature of the molecule and may play a role in its biological interactions [].
  • Chiral center: The presence of a carbon atom with four different substituents creates chirality, leading to two enantiomers with potentially distinct properties [].

Chemical Reactions Analysis

Several reactions involving (R)-(-)-2-Phenylpropionic acid are of interest:

  • Synthesis: There are various methods for synthesizing this compound, including the asymmetric reduction of a corresponding ketone or the homologation of benzyl cyanide.
  • Esterification: The carboxylic acid group can react with alcohols to form esters. This reaction can be used to create derivatives with potentially modified properties.
  • Decarboxylation: Under strong heating conditions, the molecule can lose carbon dioxide (CO2) to form phenylethane, a simpler hydrocarbon.

XLogP3

1.9

UNII

3YF5O2136L

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7782-26-5

Wikipedia

(R)-(-)-2-phenylpropionic acid

Dates

Modify: 2023-08-15

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